molecular formula C19H23N3O4S3 B2584921 N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide CAS No. 899958-87-3

N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No. B2584921
CAS RN: 899958-87-3
M. Wt: 453.59
InChI Key: YIIDPRZYYKRTGQ-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H23N3O4S3 and its molecular weight is 453.59. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antituberculosis Activity

This compound and its derivatives have been explored for their potential in treating tuberculosis and other microbial infections. For instance, a study by V. U. Jeankumar et al. (2013) designed and synthesized a series of compounds evaluated for their in vitro Mycobacterium smegmatis GyrB ATPase assay, Mycobacterium tuberculosis DNA gyrase supercoiling assay, antituberculosis activity, and cytotoxicity. Among the compounds studied, one was found to be promising with activity against all tests including a significant inhibition of Mycobacterium tuberculosis DNA gyrase.

Enzyme Inhibition

Research has also focused on enzyme inhibition properties of related compounds. S. Imamura et al. (2006) discovered a piperidine-4-carboxamide CCR5 antagonist with highly potent Anti-HIV-1 activity. This compound showed high CCR5 binding affinity and potent inhibition of membrane fusion, demonstrating significant potential in HIV-1 treatment through enzyme inhibition.

Novel Compound Synthesis for Pharmacological Applications

The chemical backbone of the mentioned compound serves as a foundation for synthesizing novel molecules with potential pharmacological applications. For instance, derivatives synthesized by modifying this compound have been evaluated for their antimicrobial activity against a variety of bacterial and fungal strains, indicating their utility in developing new antimicrobial agents (Rahul P. Jadhav et al., 2017).

properties

IUPAC Name

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S3/c20-17(23)16-13-4-1-2-5-14(13)28-19(16)21-18(24)12-7-9-22(10-8-12)29(25,26)15-6-3-11-27-15/h3,6,11-12H,1-2,4-5,7-10H2,(H2,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIIDPRZYYKRTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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